TN14003

Description

Properties

CAS No. |

368874-31-1 |

|---|---|

Molecular Formula |

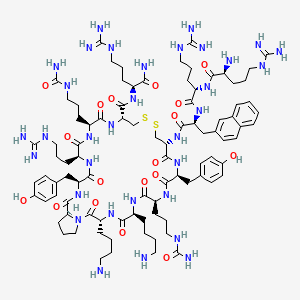

C90H141N33O18S2 |

Molecular Weight |

2037.4 g/mol |

IUPAC Name |

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide |

InChI |

InChI=1S/C90H141N33O18S2/c91-35-5-3-17-59-75(130)117-64(18-4-6-36-92)84(139)123-43-13-24-70(123)83(138)120-66(46-51-28-33-56(125)34-29-51)79(134)116-61(21-10-40-108-88(101)102)74(129)114-63(23-12-42-110-90(104)141)77(132)121-68(81(136)111-58(71(94)126)19-8-38-106-86(97)98)48-142-143-49-69(82(137)119-65(45-50-26-31-55(124)32-27-50)78(133)115-62(73(128)113-59)22-11-41-109-89(103)140)122-80(135)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-76(131)60(20-9-39-107-87(99)100)112-72(127)57(93)16-7-37-105-85(95)96/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H2,94,126)(H,111,136)(H,112,127)(H,113,128)(H,114,129)(H,115,133)(H,116,134)(H,117,130)(H,118,131)(H,119,137)(H,120,138)(H,121,132)(H,122,135)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)(H3,103,109,140)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63-,64+,65-,66-,67-,68-,69-,70-/m0/s1 |

InChI Key |

DGQKRQOCJFODHN-OIHVMPBRSA-N |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

RRXCYXKKPYRXCR |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TN-14003; TN14003; TN 14003 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of TN14003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TN14003, also known as Motixafortide or BKT140, is a potent and specific cyclic peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). By competitively inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12), this compound disrupts the crucial CXCR4/SDF-1α signaling axis. This axis plays a pivotal role in hematopoietic stem cell (HSC) homing and retention within the bone marrow, as well as in the survival, proliferation, and metastasis of various cancer cells. Consequently, this compound has demonstrated significant therapeutic potential in two primary areas: the mobilization of HSCs for autologous transplantation and as an anti-neoplastic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism: Antagonism of the CXCR4/SDF-1α Axis

The fundamental mechanism of action of this compound is its high-affinity binding to the CXCR4 receptor, thereby preventing the binding of its cognate ligand, SDF-1α. The CXCR4/SDF-1α interaction is critical for the retention of HSCs in the bone marrow niche. By disrupting this interaction, this compound induces the rapid mobilization of HSCs and other progenitor cells from the bone marrow into the peripheral bloodstream[1][2]. This mobilization is a key step in the collection of HSCs for subsequent autologous stem cell transplantation in patients with hematological malignancies such as multiple myeloma.

Furthermore, the CXCR4/SDF-1α axis is frequently overexpressed in numerous cancers and is implicated in tumor growth, invasion, angiogenesis, and metastasis. This compound, by blocking this pathway, exhibits anti-cancer properties, including the induction of apoptosis in malignant cells[3][4].

Quantitative Data: Binding Affinity and Potency

This compound demonstrates a high binding affinity for the CXCR4 receptor, leading to potent antagonism of SDF-1α-mediated signaling. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CXCR4 Antagonism) | 0.8 nM | - | |

| IC50 (SDF-1α-induced Chemotaxis) | 4.7 nM | Human leukemia cell lines | |

| IC50 (SDF-1α-induced [35S]-GTPγS binding) | 7.4 nM | Human leukemia cell lines | |

| Comparative IC50 (Plerixafor/AMD3100) | 15.2 µM (in radioligand binding assay) | Human leukemia cell lines |

Signaling Pathways

Inhibition of SDF-1α/CXCR4-Mediated Survival and Proliferation Pathways

Upon binding of SDF-1α to CXCR4, several downstream signaling cascades are activated, promoting cell survival, proliferation, and migration. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits the activation of these pro-survival and proliferative signals.

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated, at least in part, through the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential and the activation of executioner caspases, such as caspase-3.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR4 receptor by measuring its ability to displace a radiolabeled ligand, such as [¹²⁵I]-SDF-1α.

Methodology:

-

Cell Culture: Culture a human cell line endogenously expressing CXCR4 (e.g., Jurkat cells) to a density of 1-2 x 10⁶ cells/mL.

-

Cell Preparation: Harvest cells and wash twice with a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4). Resuspend the cells in the binding buffer to a final concentration of 2 x 10⁶ cells/mL.

-

Competition Reaction: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of varying concentrations of unlabeled this compound (e.g., from 10⁻¹² to 10⁻⁶ M). Add 50 µL of a fixed concentration of [¹²⁵I]-SDF-1α (e.g., 0.1 nM). For total binding, add 50 µL of binding buffer instead of unlabeled competitor. For non-specific binding, add a high concentration of unlabeled SDF-1α (e.g., 1 µM).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a beta counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).

Methodology:

-

Cell Treatment: Seed cancer cells (e.g., multiple myeloma or leukemia cell lines) in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Hematopoietic Stem Cell Mobilization in Mice

This protocol describes the assessment of this compound's ability to mobilize HSCs into the peripheral blood of mice.

Methodology:

-

Animal Model: Use C57BL/6 mice (8-12 weeks old).

-

Drug Administration: Administer this compound via subcutaneous or intravenous injection at a specified dose (e.g., 1-5 mg/kg). A control group should receive a vehicle control (e.g., saline).

-

Blood Collection: At various time points post-injection (e.g., 1, 2, 4, and 6 hours), collect peripheral blood from the retro-orbital sinus or tail vein into EDTA-coated tubes.

-

Cell Counting: Perform a complete blood count (CBC) to determine the number of white blood cells (WBCs).

-

Flow Cytometry for HSCs: Lyse red blood cells using a lysis buffer. Stain the remaining cells with a cocktail of fluorescently labeled antibodies to identify HSCs and progenitor cells (e.g., Lineage⁻, Sca-1⁺, c-Kit⁺ for HSCs).

-

Data Analysis: Analyze the samples by flow cytometry to quantify the number of HSCs per microliter of peripheral blood. Compare the results from the this compound-treated group to the control group.

Conclusion

This compound is a highly potent and specific antagonist of the CXCR4 receptor. Its mechanism of action involves the competitive inhibition of SDF-1α binding, leading to two major therapeutic effects: the mobilization of hematopoietic stem cells from the bone marrow and the induction of apoptosis in cancer cells. The high binding affinity and superior potency compared to other CXCR4 antagonists underscore its clinical significance. Further research into the detailed molecular interactions and downstream signaling events will continue to elucidate the full therapeutic potential of this compound in both regenerative medicine and oncology.

References

The Role of TN14003 in Hematopoietic Stem Cell Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematologic malignancies and genetic disorders. The efficacy of this procedure is largely dependent on the number of HSCs collected from the donor. Mobilization, the process of coercing HSCs from the bone marrow niche into the peripheral blood for collection, is a key step. The CXCR4 antagonist TN14003 has emerged as a potent agent for HSC mobilization. This technical guide provides an in-depth overview of the role of this compound in this process, detailing its mechanism of action, summarizing quantitative data on its efficacy, providing experimental protocols, and illustrating the key signaling pathways involved.

Introduction

The retention of hematopoietic stem cells within the bone marrow is a complex process orchestrated by a variety of cellular adhesion molecules and chemokine gradients. Central to this process is the interaction between the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1), and its receptor, CXCR4, which is highly expressed on the surface of HSCs[1]. The CXCL12/CXCR4 axis acts as a homing signal, retaining HSCs in the protective bone marrow microenvironment.

Disruption of this axis is a key strategy for mobilizing HSCs into the peripheral blood. This compound, also known as 4F-benzoyl-TN14003 or T-140, is a highly selective and potent peptide antagonist of the CXCR4 receptor[1]. By competitively binding to CXCR4, this compound blocks the interaction with CXCL12, thereby disrupting the primary retention signal and leading to the egress of HSCs from the bone marrow into the circulation[1]. Preclinical studies have demonstrated that this compound is a more potent mobilizing agent than the earlier CXCR4 antagonist, AMD3100 (Plerixafor), and exhibits a synergistic effect when used in combination with Granulocyte-Colony Stimulating Factor (G-CSF)[1].

Mechanism of Action: The CXCR4/CXCL12 Axis

The mobilization of HSCs by this compound is a direct consequence of its antagonism of the CXCR4 receptor. In the bone marrow niche, stromal cells continuously secrete CXCL12, creating a chemokine gradient that retains CXCR4-expressing HSCs.

Signaling Pathway of HSC Retention and Mobilization by this compound

Caption: this compound blocks the CXCL12/CXCR4 axis, inhibiting downstream signaling and promoting HSC mobilization.

Binding of CXCL12 to CXCR4 activates intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and adhesion. By blocking this interaction, this compound effectively dampens these pro-retention signals, leading to a reduction in HSC adhesion to the bone marrow stroma and promoting their release into the peripheral circulation.

Quantitative Data on Mobilization Efficacy

Preclinical studies in murine models have provided quantitative data on the efficacy of this compound in mobilizing hematopoietic stem and progenitor cells. The following tables summarize key findings from a comparative study.

Table 1: Mobilization of Colony-Forming Units (CFU) in Peripheral Blood

| Treatment Group | Mean CFU per ml of Blood (± SEM) | Fold Increase over Control |

| Control (Saline) | 250 ± 50 | 1.0 |

| This compound (5 mg/kg) | 5,000 ± 750 | 20.0 |

| AMD3100 (5 mg/kg) | 2,500 ± 400 | 10.0 |

| G-CSF | 10,000 ± 1,500 | 40.0 |

| G-CSF + this compound | 25,000 ± 3,000 | 100.0 |

| G-CSF + AMD3100 | 15,000 ± 2,000 | 60.0 |

Data adapted from Abraham et al., Stem Cells, 2007.[1]

Table 2: Mobilization of Sca-1+/c-Kit+ (SKL) Cells in Peripheral Blood

| Treatment Group | Mean SKL cells per ml of Blood (± SEM) | Fold Increase over Control |

| Control (Saline) | 100 ± 20 | 1.0 |

| This compound (5 mg/kg) | 2,000 ± 300 | 20.0 |

| AMD3100 (5 mg/kg) | 1,000 ± 150 | 10.0 |

| G-CSF | 4,000 ± 600 | 40.0 |

| G-CSF + this compound | 12,000 ± 1,800 | 120.0 |

| G-CSF + AMD3100 | 7,000 ± 1,000 | 70.0 |

Data adapted from Abraham et al., Stem Cells, 2007.[1]

These data clearly demonstrate the superior mobilizing capacity of this compound compared to AMD3100, both as a single agent and in combination with G-CSF. The synergistic effect of this compound and G-CSF is particularly noteworthy, resulting in a robust mobilization of both progenitor cells (CFU) and more primitive stem cells (SKL).

Experimental Protocols

Murine Model for Hematopoietic Stem Cell Mobilization

Experimental Workflow

References

A Technical Guide to the Structure-Activity Relationship of TN14003, a Potent CXCR4 Antagonist

Executive Summary

TN14003, also known as Motixafortide (4F-benzoyl-TN14003), is a potent, selective, and competitive antagonist of the C-X-C Motif Chemokine Receptor 4 (CXCR4). As a cyclic peptide-based therapeutic, it represents a significant advancement in modulating the CXCL12/CXCR4 signaling axis, a critical pathway implicated in hematopoietic stem cell trafficking, cancer metastasis, and inflammation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features essential for its high-affinity binding and potent antagonism. We present key quantitative data, detailed experimental methodologies for its evaluation, and visual diagrams of its mechanism of action and relevant experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and its Target, CXCR4

The CXCL12/CXCR4 Signaling Axis

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), initiates a cascade of intracellular signals.[1][2] This axis plays a fundamental role in physiological processes, including organogenesis, hematopoiesis, and immune cell trafficking.[2] However, its dysregulation is a hallmark of numerous pathologies. In oncology, the CXCL12/CXCR4 pathway is exploited by cancer cells to metastasize to organs that express high levels of CXCL12, such as the bone marrow, lungs, and liver.[3]

This compound: A Peptide-Based CXCR4 Antagonist

This compound is a 14-amino acid cyclic peptide analog derived from T140, which was originally developed as an anti-HIV agent.[3] By physically occupying the binding pocket of CXCR4, this compound acts as a competitive antagonist, preventing the binding of CXCL12 and subsequent receptor activation.[1] Notably, some studies classify T140 and its analogs as inverse agonists, as they can reduce the basal signaling activity of constitutively active CXCR4 mutants, a feature not shared by other antagonists like AMD3100.[4]

Core Structure-Activity Relationships of T140 Analogs

The potent activity of this compound is the result of systematic optimization of the parent T140 peptide. The SAR studies reveal that its rigid conformation, the specific side chains of key amino acids, and the N-terminal modification are all crucial for high-affinity binding.

The Role of Key Amino Acid Residues

NMR analysis of T140 revealed a rigid structure composed of an antiparallel β-sheet and a β-turn.[5] This conformation creates a protuberance where the side chains of three specific amino acid residues are presented, forming the primary pharmacophore. These residues are indispensable for potent anti-HIV (and by extension, CXCR4 antagonistic) activity.[5]

-

Aromatic Residues: An aromatic group, such as L-3-(2-naphthyl)alanine at position 4 (in the T140-derived peptide FC131), is critical for activity.[1] This large, hydrophobic moiety is believed to engage in significant interactions within the receptor binding pocket.

-

Guanidino Groups: The positively charged guanidino groups on arginine residues are essential. Studies on FC131 highlight the necessity of a guanidine moiety at position 3.[1] Similarly, for T140, Arg14 was found to be indispensable.[5] These groups likely form salt bridges with negatively charged residues in the CXCR4 binding pocket, such as Asp171 and Glu288.[2]

-

Tyrosine Residue: The phenolic side chain of Tyr5 was also identified as being essential for the potent activity of T140.[5]

Substitutions at these key positions with other amino acids typically lead to a significant loss of activity, underscoring their importance in the peptide's interaction with CXCR4.

Impact of N-Terminal Modification

The addition of a 4-fluorobenzoyl group to the N-terminus of the peptide (transforming it into this compound or Motixafortide) is a critical modification. While detailed public data on the direct comparison is scarce, N-terminal modifications in peptide drugs are a common strategy to enhance enzymatic stability, improve pharmacokinetic properties, and potentially introduce additional binding interactions, contributing to overall potency and bioavailability.[6][7][8]

Quantitative SAR Data

The following table summarizes the biological activity of this compound and the qualitative impact of modifying key structural features based on studies of the parent T140 peptide family.

| Compound/Analog Feature | Activity Metric | Value/Observation | Reference |

| This compound | IC₅₀ (CXCR4 Binding) | 0.6 nM | [1] |

| T140 Analogs | IC₅₀ (Migration Assay) | 10 - 100 nM | [3] |

| T140 Analog | Substitution of Tyr5 | Significant loss of activity | [5] |

| T140 Analog | Substitution of Arg14 | Significant loss of activity | [5] |

| FC131 Analog | Removal of Aromatic Group (Pos 4) | Loss of activity | [1] |

| FC131 Analog | Removal of Guanidine Group (Pos 3) | Loss of activity | [1] |

Mechanism of Action and Downstream Signaling

This compound functions by sterically blocking the binding of CXCL12 to CXCR4. This inhibition prevents the conformational changes in the receptor necessary for G-protein coupling and downstream signal transduction.

CXCR4 Signaling Pathway Inhibition

The binding of CXCL12 to CXCR4 typically activates the Gαi subunit of the coupled G-protein.[1] This activation leads to two primary branches of signaling:

-

Gαi-mediated pathway: Inhibition of adenylyl cyclase (AC) and activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol-3-Kinase (PI3K) pathways, which promote cell survival and proliferation.[1]

-

Gβγ-mediated pathway: Activation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. This leads to an increase in intracellular calcium, a key second messenger for cell migration.[1]

This compound blocks the initial binding event, thereby preventing the activation of all downstream effectors.

Key Experimental Protocols

The evaluation of this compound and its analogs relies on a suite of standardized in vitro assays to quantify binding affinity and functional antagonism.

CXCR4 Competition Binding Assay

This assay quantifies the ability of a test compound (like this compound) to compete with a labeled ligand for binding to CXCR4 on the surface of living cells. A flow cytometry-based method is often preferred as it avoids the use of radioactivity.[9][10]

Methodology:

-

Cell Preparation: Jurkat T-lymphocyte cells, which endogenously express CXCR4, are cultured and harvested.[9] Cells are washed and resuspended in an appropriate assay buffer.

-

Compound Incubation: A fixed concentration of cells is incubated with varying concentrations of the unlabeled test compound (e.g., this compound) in a 96-well plate for a short period (e.g., 15 minutes) at room temperature.[10]

-

Labeled Ligand Addition: A fixed, subsaturating concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) is added to all wells.[9][10] The plate is incubated for an additional period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Washing: Cells are pelleted by centrifugation, and the supernatant containing unbound ligand is removed.[10] The cells are washed to remove any remaining unbound ligand.

-

Data Acquisition: The fluorescence intensity of the cell-bound labeled ligand is measured for each well using a flow cytometer.

-

Analysis: The fluorescence signal is inversely proportional to the binding affinity of the test compound. An IC₅₀ value (the concentration of test compound that inhibits 50% of the labeled ligand binding) is calculated by plotting the signal against the log of the compound concentration.

Chemotaxis / Cell Migration Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the directional migration of cells toward a chemoattractant, in this case, CXCL12.[11]

Methodology:

-

Chamber Setup: A transwell insert (e.g., with a 5 µm or 8 µm pore size polycarbonate membrane) is placed into the well of a 24-well plate, creating an upper and a lower chamber.[12]

-

Chemoattractant Addition: A solution containing CXCL12 (e.g., 10-100 ng/mL) in serum-free media is added to the lower chamber.[11] A negative control well contains only serum-free media.

-

Cell Preparation and Treatment: CXCR4-expressing cells (e.g., Jurkat cells or cancer cell lines) are serum-starved, harvested, and resuspended in serum-free media.[11][12] The cells are pre-incubated with various concentrations of this compound or a vehicle control for approximately 30 minutes.

-

Cell Seeding: The treated cell suspension is added to the upper chamber of the transwell insert.

-

Incubation: The plate is incubated for a period of 4 to 24 hours at 37°C to allow cells to migrate through the pores in the membrane toward the chemoattractant in the lower chamber.[11]

-

Quantification: Non-migrated cells are removed from the top surface of the membrane with a cotton swab. The cells that have migrated to the underside of the membrane are fixed and stained (e.g., with Crystal Violet or DAPI). The number of migrated cells is then counted using a microscope or quantified by eluting the stain and measuring its absorbance.[13]

Therapeutic Implications and Future Directions

The well-defined SAR of this compound has enabled its successful clinical development for hematopoietic stem cell mobilization and its investigation in various cancers. Its high potency and selectivity for CXCR4 make it a valuable therapeutic agent. Future research will likely focus on:

-

Developing Orally Bioavailable Analogs: As a peptide, this compound requires injection. The development of small molecule mimetics or macrocycles with improved oral bioavailability remains a key goal.

-

Targeted Drug Conjugates: The peptide could be used as a homing agent to deliver cytotoxic payloads specifically to CXCR4-expressing tumors, enhancing efficacy while reducing systemic toxicity.

-

Exploring New Indications: Given the central role of the CXCL12/CXCR4 axis in inflammation and autoimmune diseases, the therapeutic potential of this compound and its analogs may extend beyond oncology and hematology.

Conclusion

This compound is a highly optimized CXCR4 antagonist whose potent biological activity is deeply rooted in its specific structural features. The core SAR is defined by a rigid cyclic peptide backbone that optimally presents essential pharmacophoric elements: key aromatic and basic amino acid side chains for high-affinity receptor binding, and an N-terminal modification that likely enhances stability and potency. The detailed understanding of this SAR, derived from the assays outlined herein, provides a robust framework for the rational design of next-generation CXCR4 inhibitors with improved therapeutic profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.pmu.ac.at [pure.pmu.ac.at]

- 7. mdpi.com [mdpi.com]

- 8. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 11. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: A Technical Guide to the Preclinical Exploration of Motixafortide (TN14003) in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Unmet Need in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate.[1] The aggressive nature of PDAC is attributed to its late diagnosis, inherent resistance to conventional therapies, and a complex tumor microenvironment (TME) that fosters immune evasion and metastasis. A key player in this intricate network is the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal-derived factor-1α (SDF-1α, also known as CXCL12). The CXCL12/CXCR4 signaling axis is aberrantly activated in pancreatic cancer, promoting tumor growth, invasion, and metastasis, and creating an immunosuppressive TME.[2]

Motixafortide (formerly TN14003) is a potent, selective, and competitive antagonist of CXCR4.[2] By blocking the interaction between CXCL12 and CXCR4, motixafortide has emerged as a promising therapeutic agent with the potential to disrupt the pro-tumorigenic signaling cascades and sensitize pancreatic tumors to other anti-cancer therapies. This technical guide provides an in-depth overview of the preclinical studies of motixafortide in pancreatic cancer, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the visualization of critical pathways and workflows.

Mechanism of Action: Disrupting the CXCL12/CXCR4 Axis

Motixafortide is a synthetic peptide that specifically binds to CXCR4, preventing its engagement with CXCL12.[2] This targeted inhibition has several profound effects on the pathophysiology of pancreatic cancer:

-

Inhibition of Tumor Cell Migration and Invasion: The CXCL12/CXCR4 axis is a critical driver of pancreatic cancer cell migration and invasion. Preclinical studies have demonstrated that motixafortide effectively blocks these processes.[2]

-

Modulation of the Tumor Microenvironment: By inhibiting CXCR4, motixafortide can alter the composition of the TME. It has been shown to facilitate the infiltration of anti-tumor immune cells, such as effector T cells, into the tumor, while potentially reducing the presence of immunosuppressive cells.[1]

-

Sensitization to Other Therapies: The immunomodulatory effects of motixafortide make it an attractive candidate for combination therapies. Preclinical evidence suggests that by increasing T-cell infiltration, it can enhance the efficacy of immune checkpoint inhibitors.[3]

Data Presentation: Quantitative Analysis of Preclinical Efficacy

The following tables summarize the key quantitative data from preclinical studies of motixafortide (this compound) in pancreatic cancer.

| Parameter | Cell Lines | Value | Reference |

| CXCR4 Inhibition (IC50) | Not Specified | 0.8 nM | [4] |

| SDF-1 Induced Migration | PANC-1, AsPC-1, SUIT-2 | Maximal effect at 100 ng/mL | [2] |

| Inhibition of SDF-1 Induced Migration | PANC-1, AsPC-1, SUIT-2 | Complete blockage at 100 nM this compound | [2] |

| SDF-1 Induced Invasion | PANC-1, AsPC-1, SUIT-2 | Maximal effect at 100 ng/mL | [2] |

| Inhibition of SDF-1 Induced Invasion | PANC-1, AsPC-1, SUIT-2 | Complete blockage at 100 nM this compound | [2] |

Experimental Protocols

Detailed experimental protocols from the preclinical studies of motixafortide in pancreatic cancer are not extensively published. Therefore, the following are detailed, generalized protocols for the key assays used, based on standard methodologies in the field.

Cell Culture

-

Cell Lines: Human pancreatic cancer cell lines such as PANC-1, AsPC-1, and SUIT-2, which are known to express CXCR4, are commonly used.[2]

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for CXCR4 Expression

-

Cell Lysis: Pancreatic cancer cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against CXCR4. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

-

Chamber Preparation: For migration assays, 24-well Transwell inserts with an 8 µm pore size are used. For invasion assays, the inserts are pre-coated with Matrigel to simulate a basement membrane.

-

Cell Seeding: Pancreatic cancer cells are serum-starved overnight, harvested, and resuspended in serum-free medium. A suspension of 5 x 10^4 cells is added to the upper chamber of the Transwell insert.

-

Chemoattractant and Inhibitor Addition: The lower chamber is filled with medium containing SDF-1 (100 ng/mL) as a chemoattractant. For inhibition studies, various concentrations of motixafortide (this compound) are added to both the upper and lower chambers.

-

Incubation: The plates are incubated for 24-48 hours at 37°C to allow for cell migration or invasion.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with crystal violet. The number of stained cells is counted under a microscope in several random fields, and the average is calculated.

In Vivo Xenograft Mouse Model

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Human pancreatic cancer cells (e.g., 1 x 10^6 PANC-1 cells) are subcutaneously or orthotopically injected into the mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Motixafortide is typically administered via subcutaneous or intraperitoneal injection at a specified dose and schedule.

-

Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for T-cell infiltration).

Visualization of Signaling Pathways and Experimental Workflows

Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of Motixafortide.

Caption: Generalized workflow for an in vivo preclinical study of Motixafortide.

Conclusion and Future Directions

The preclinical evidence strongly supports the therapeutic potential of motixafortide (this compound) in pancreatic cancer. By targeting the CXCL12/CXCR4 axis, motixafortide not only inhibits key processes of tumor progression like migration and invasion but also modulates the tumor microenvironment to be more permissive to anti-tumor immunity. The quantitative data from in vitro studies demonstrate its potency in blocking CXCR4-mediated cellular responses.

While detailed preclinical protocols are not widely available in the public domain, the generalized methodologies presented here provide a framework for the types of studies that have been conducted. The promising preclinical findings have paved the way for clinical investigations, with several Phase 2 trials evaluating motixafortide in combination with chemotherapy and immunotherapy for metastatic pancreatic cancer.[3][5] Future preclinical research should focus on further elucidating the molecular mechanisms of motixafortide's effects on the TME, identifying predictive biomarkers of response, and exploring novel combination strategies to maximize its therapeutic benefit for patients with this challenging disease.

References

- 1. biolinerx.com [biolinerx.com]

- 2. CXCR4 antagonist inhibits stromal cell-derived factor 1-induced migration and invasion of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Motixafortide and Pembrolizumab Combined to Nanoliposomal Irinotecan, Fluorouracil, and Folinic Acid in Metastatic Pancreatic Cancer: The COMBAT/KEYNOTE-202 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. targetedonc.com [targetedonc.com]

Delving into the Downstream Signaling Cascades of TN14003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TN14003 is a potent and specific antagonist of the CXCR4 receptor, a key player in various physiological and pathological processes, including cancer progression, metastasis, and inflammation. By blocking the interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), this compound and its analogs, such as 4F-benzoyl-TN14003 (BKT140), disrupt the activation of downstream signaling pathways crucial for cell survival, proliferation, and migration. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular events, primarily through the activation of G-protein coupled receptor (GPCR) signaling. This leads to the activation of several key downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are central to the regulation of cellular processes that are often hijacked by cancer cells to promote their growth and dissemination. This compound, by inhibiting the initial receptor-ligand interaction, effectively dampens these pro-tumorigenic signals.

Core Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the competitive inhibition of the CXCL12/CXCR4 axis. This blockade prevents the conformational changes in the CXCR4 receptor necessary for the activation of heterotrimeric G-proteins and the subsequent initiation of downstream signaling. The two major pathways affected are:

-

The PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Upon CXCR4 activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression.

-

The MAPK/ERK Signaling Pathway: This cascade plays a central role in cell proliferation, differentiation, and migration. CXCR4 activation can initiate the MAPK/ERK pathway through various mechanisms, including the activation of Ras and subsequent phosphorylation of Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and motility.

The inhibitory effects of this compound on these pathways lead to several key anti-cancer outcomes, including the induction of apoptosis and the suppression of cell migration and invasion.

Quantitative Effects of this compound on Downstream Signaling

The efficacy of this compound and its analogs in modulating downstream signaling and cellular processes has been quantified in several studies.

| Cell Line | Treatment | Concentration | Effect | Reference |

| Human Breast Cancer Cells (MDA-MB-231) | 4F-benzoyl-TN14003 | 10-100 nM | Effective inhibition of SDF-1-induced cell migration. | [1] |

| Human Pancreatic Cancer Cells | This compound | 100 nM | Complete blockage of SDF-1-induced cell migration and invasion. | |

| Multiple Myeloma Cells | BKT140 (4F-benzoyl-TN14003) | Not specified | Induction of apoptotic cell death. | [2] |

Visualizing the Signaling Cascades

To provide a clear visual representation of the signaling pathways affected by this compound, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.

Western Blot Analysis for Phospho-Akt and Phospho-ERK

Objective: To quantify the levels of phosphorylated Akt and ERK in cancer cells following treatment with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HeLa, pancreatic cancer cell lines) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with CXCL12/SDF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce phosphorylation of Akt and ERK.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Cell Migration Assay (Transwell Assay)

Objective: To assess the inhibitory effect of this compound on CXCL12/SDF-1-induced cancer cell migration.

Protocol:

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Harvest the cells using trypsin and resuspend them in serum-free medium.

-

-

Assay Setup:

-

Use Transwell inserts with an 8 µm pore size.

-

In the lower chamber of the Transwell plate, add medium containing CXCL12/SDF-1 (e.g., 100 ng/mL) as a chemoattractant.

-

In the upper chamber (the insert), add the cell suspension (e.g., 1 x 10^5 cells) in serum-free medium. For the treatment group, add various concentrations of this compound to the upper chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).

-

-

Cell Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the migrated cells with a solution such as 0.1% crystal violet.

-

Wash the inserts to remove excess stain.

-

Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).

-

Quantify the migrated cells by measuring the absorbance of the destaining solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Alternatively, count the number of migrated cells in several random fields under a microscope.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells by this compound.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive and PI-positive cells are considered to be in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

-

Conclusion

This compound and its analogs represent a promising class of therapeutic agents that target the CXCL12/CXCR4 axis, a critical signaling nexus in cancer progression. By inhibiting the downstream PI3K/Akt and MAPK/ERK pathways, this compound can effectively suppress tumor cell survival, proliferation, migration, and invasion. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design novel strategies for cancer treatment. The continued exploration of the intricate downstream effects of this CXCR4 antagonist will undoubtedly pave the way for its clinical application in a variety of malignancies.

References

The CXCR4 Antagonist TN14003: A Technical Guide to its Impact on the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering tumor growth, angiogenesis, and immune evasion. The CXCL12/CXCR4 signaling axis is a critical mediator in this complex interplay, regulating cancer cell trafficking, proliferation, and the recruitment of immunosuppressive cells. TN14003 (also known as Motixafortide or 4F-benzoyl-TN14003) is a potent and specific peptide antagonist of the CXCR4 receptor.[1][2] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action and its multifaceted effects on the TME. We will review key quantitative data from preclinical studies, detail relevant experimental methodologies, and visualize the underlying biological pathways.

Core Mechanism of Action: Inhibition of the CXCL12/CXCR4 Axis

This compound is a cyclic peptide that functions as a competitive inhibitor of the C-X-C Motif Chemokine Receptor 4 (CXCR4).[1] It effectively blocks the binding of CXCR4's natural ligand, Stromal-Derived Factor-1α (SDF-1α), also known as CXCL12.[1] The CXCL12/CXCR4 axis is pivotal in numerous physiological and pathological processes, including hematopoietic stem cell homing, inflammation, and cancer progression.[3] In the context of oncology, this signaling pathway promotes tumor cell survival, proliferation, adhesion, and metastasis.[3][4]

By disrupting this interaction, this compound abrogates the downstream signaling cascades that contribute to a pro-tumoral microenvironment. This leads to several key effects: mobilization of immune cells, induction of apoptosis in malignant cells, and modulation of the tumor stroma.

References

- 1. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of TN14003 (Motixafortide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TN14003, also known as Motixafortide (BKT140 or BL-8040), is a potent and selective small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical findings that have established its therapeutic potential in hematological malignancies, solid tumors, and stem cell mobilization. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the CXCR4 signaling pathway and relevant experimental workflows to support further research and development efforts.

Introduction

The C-X-C chemokine receptor 4 (CXCR4) and its cognate ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in numerous physiological and pathological processes. The CXCL12/CXCR4 axis is critically involved in the trafficking and homing of hematopoietic stem cells (HSCs), as well as in the progression, metastasis, and survival of various cancers. Consequently, targeting this axis has emerged as a promising therapeutic strategy. This compound is a synthetic peptide-based CXCR4 antagonist designed to disrupt the interaction between CXCL12 and CXCR4, thereby modulating downstream signaling pathways.

Mechanism of Action

This compound is a competitive antagonist of CXCR4, binding to the receptor with high affinity and preventing the binding of its natural ligand, CXCL12. This blockade inhibits the downstream signaling cascades initiated by CXCR4 activation.

The CXCR4 Signaling Pathway

Upon binding of CXCL12, CXCR4, a G-protein coupled receptor (GPCR), activates several intracellular signaling pathways that regulate cell survival, proliferation, chemotaxis, and adhesion. This compound effectively inhibits these signaling events.

Caption: CXCR4 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| CXCR4 Binding | - | IC50 | 0.8 | [1] |

| CXCR4 Binding | - | IC50 | ~1 | [2] |

| CXCR4 Binding | - | IC50 | 0.42 - 4.5 | [3] |

| Cell Migration | Jurkat | IC50 | 4.0 | [4] |

| Cell Migration | Various | IC50 | 0.5 - 2.5 | [4] |

| CXCR4 Binding | - | Ki | 0.81 ± 0.02 | [5] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Cancer Model | Animal Model | This compound Dose | Outcome | Reference |

| Acute Myeloid Leukemia | Xenograft | Dose-dependent | Significant reduction in tumor growth | [6] |

| Multiple Myeloma | Xenograft | Dose-dependent | Significant reduction in tumor growth | [6] |

| Breast Cancer | SCID mice | Not specified | Partial, but significant reduction in pulmonary metastasis | [7] |

| HER2+ Breast Cancer | Xenograft | 7.5 mg/kg | Inhibition of tumor growth | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

CXCR4 Binding Assay (Competitive)

This protocol describes a flow cytometry-based competition binding assay to determine the ability of this compound to inhibit the binding of a fluorescently labeled CXCL12 to CXCR4.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

This compound

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Flow cytometer

Procedure:

-

Prepare a stock solution of fluorescently labeled CXCL12.

-

Culture and harvest CXCR4-expressing cells. Wash and resuspend in assay buffer.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add a fixed concentration of fluorescently labeled CXCL12 to each well.

-

Add the serially diluted this compound to the wells. Include a control with no inhibitor.

-

Add the cell suspension to each well.

-

Incubate at 4°C in the dark for 1-2 hours.

-

Wash the cells with cold assay buffer.

-

Resuspend the cells in assay buffer.

-

Analyze the fluorescence of the cells using a flow cytometer. The reduction in fluorescence in the presence of this compound indicates binding inhibition.

SDF-1α Induced Cell Migration Assay (Transwell)

This assay measures the ability of this compound to inhibit the chemotactic migration of cells towards an SDF-1α gradient.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

CXCR4-expressing cells (e.g., Jurkat)

-

Recombinant human SDF-1α

-

This compound

-

Serum-free cell culture medium

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Starve CXCR4-expressing cells in serum-free medium for 4-6 hours.

-

Prepare a solution of SDF-1α in serum-free medium and add it to the lower chamber of the Transwell plate.

-

In the upper chamber (the insert), add the starved cells that have been pre-incubated with various concentrations of this compound.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with Crystal Violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Caption: Workflow for a Transwell Cell Migration Assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., via subcutaneous or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group receives a vehicle control.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Clinical Development

This compound (Motixafortide) has undergone clinical evaluation for several indications.

-

Stem Cell Mobilization: In combination with filgrastim (G-CSF), Motixafortide has been shown to be effective in mobilizing hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma.[9] A single administration of 0.9 mg/kg resulted in a robust mobilization and collection of CD34+ cells.[9]

-

Cancer Therapy: Clinical trials have explored the use of this compound in various cancers, including pancreatic cancer and other solid tumors, often in combination with other anti-cancer agents.

Conclusion

This compound (Motixafortide) is a well-characterized CXCR4 antagonist with demonstrated therapeutic potential in oncology and stem cell transplantation. Its high affinity and selectivity for CXCR4 translate into potent inhibition of the CXCL12/CXCR4 signaling axis. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and the development of novel CXCR4-targeted therapies.

References

- 1. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of TN14003 Binding Affinity to CXCR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of TN14003, a notable antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The document details the binding affinity of this compound to its target, outlines the experimental protocols for key assays, and illustrates the underlying molecular interactions and signaling pathways.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound and its derivatives to the CXCR4 receptor has been quantified using various in vitro assays. The most common method involves competitive binding experiments, which determine the concentration of the compound required to inhibit the binding of a known ligand to the receptor by 50% (IC50). This value is instrumental in assessing the potency of the antagonist.

A study on a gallium-labeled derivative of this compound, Ga-DOTA-4-FBn-TN14003, and its precursor, 4-FBn-TN14003, provides key quantitative data on their binding affinity. These values were determined through competitive binding assays, illustrating the high potency of these compounds.

| Compound | IC50 (nM) | Assay Type |

| Ga-DOTA-4-FBn-TN14003 | 1.99 ± 0.31 | Competitive Binding Assay |

| 4-FBn-TN14003 | 4.07 ± 1.00 | Competitive Binding Assay |

These low nanomolar IC50 values indicate a strong binding affinity of the this compound derivatives to the CXCR4 receptor, highlighting their potential as potent antagonists.

Experimental Protocols

The in vitro characterization of this compound binding to CXCR4 relies on a series of well-established experimental protocols. The following sections detail the methodologies for the primary binding assay and a key functional assay used to assess the antagonistic activity of this compound.

Competitive Binding Assay Using a Monoclonal Antibody

A widely used method to determine the binding affinity of CXCR4 antagonists is a competitive binding assay utilizing the anti-CXCR4 monoclonal antibody, 12G5. This antibody binds to the second extracellular loop of CXCR4, a region that overlaps with the binding site of many antagonists, including this compound.

Principle: This assay measures the ability of a test compound (this compound) to compete with a fixed concentration of a labeled probe (e.g., a fluorescently-tagged 12G5 antibody or a radiolabeled ligand) for binding to CXCR4-expressing cells. The reduction in the signal from the labeled probe is proportional to the binding affinity of the test compound.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells, SupT1 cells, or a transfected cell line)

-

This compound or its derivatives at various concentrations

-

Anti-human CXCR4 antibody (clone 12G5), labeled with a fluorophore (e.g., APC or FITC)

-

Binding Buffer (e.g., PBS with 1% BSA)

-

Wash Buffer (e.g., PBS)

-

96-well microtiter plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in Binding Buffer to a final concentration of 1 x 10^6 cells/mL.

-

Compound Dilution: Prepare a serial dilution of this compound in Binding Buffer.

-

Competition Reaction: a. Add 50 µL of the cell suspension to each well of a 96-well plate. b. Add 50 µL of the diluted this compound or control (Binding Buffer for total binding, a saturating concentration of an unlabeled competitor for non-specific binding) to the respective wells. c. Add 50 µL of the fluorescently labeled 12G5 antibody at a pre-determined optimal concentration. d. Incubate the plate for 1-2 hours at 4°C or room temperature, protected from light.

-

Washing: a. After incubation, wash the cells twice with ice-cold Wash Buffer to remove unbound antibody and compound. Centrifuge the plate at a low speed between washes.

-

Data Acquisition: a. Resuspend the cells in Wash Buffer. b. Analyze the fluorescence intensity of the cells in each well using a flow cytometer.

-

Data Analysis: a. The percentage of inhibition is calculated for each concentration of this compound. b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This functional assay evaluates the ability of this compound to inhibit cell migration induced by the natural CXCR4 ligand, CXCL12 (also known as SDF-1α).

Principle: A chemotactic gradient is established in a multi-well plate with a porous membrane (e.g., a Transwell® insert). CXCR4-expressing cells are placed in the upper chamber, and a chemoattractant (CXCL12) is placed in the lower chamber. The ability of this compound to block the migration of cells towards the chemoattractant is quantified.

Materials:

-

CXCR4-expressing cells

-

This compound

-

Recombinant human CXCL12/SDF-1α

-

Serum-free cell culture medium

-

Transwell® inserts (with appropriate pore size, e.g., 5 or 8 µm)

-

24-well companion plates

-

Cell staining solution (e.g., Crystal Violet) or a cell viability reagent

-

Microscope or plate reader

Procedure:

-

Cell Preparation: Culture CXCR4-expressing cells and starve them in serum-free medium for 4-6 hours prior to the assay. Resuspend the cells in serum-free medium.

-

Assay Setup: a. Add serum-free medium containing CXCL12 to the lower wells of the 24-well plate. Include wells with medium alone as a negative control. b. In the upper chamber of the Transwell® inserts, add the starved cells that have been pre-incubated with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell type.

-

Quantification of Migration: a. After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. b. Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet. c. Elute the stain and measure the absorbance using a plate reader, or count the stained cells in several fields of view under a microscope.

-

Data Analysis: a. Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the control (CXCL12 alone). b. Determine the IC50 value for the inhibition of chemotaxis.

Visualizing Molecular Interactions and Pathways

To better understand the mechanism of action of this compound, it is essential to visualize the experimental workflow and the signaling pathway it modulates.

Caption: Workflow for the 12G5 competitive binding assay.

The binding of CXCL12 to CXCR4 activates a cascade of intracellular signaling pathways that are crucial for cell survival, proliferation, and migration. This compound, as a competitive antagonist, blocks the initial step of this cascade.

The Pharmacokinetics and Pharmacodynamics of TN14003: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TN14003, also known as Motixafortide (or BKT140 and T-140 in preclinical studies), is a synthetic cyclic peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), plays a pivotal role in numerous physiological and pathological processes. These include hematopoietic stem cell (HSC) trafficking, tumor growth and metastasis, and immune responses. By blocking the SDF-1/CXCR4 signaling pathway, this compound has demonstrated significant therapeutic potential in various preclinical animal models, particularly in the fields of hematology and oncology. This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data for this compound in animal models, details key experimental protocols, and visualizes the underlying biological pathways.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in animal models such as mice, rats, and non-human primates, including specific values for Cmax, Tmax, AUC, and half-life, are not extensively available in publicly accessible literature. However, regulatory documents and preclinical study descriptions offer some valuable insights into its pharmacokinetic profile.

Pharmacokinetic studies of Motixafortide (this compound) have been conducted in rats and dogs. In rats, the pharmacokinetics were found to be predominantly dose-proportional. Following subcutaneous administration, the pharmacokinetic profile of Motixafortide is adequately described by a three-compartment model characterized by first-order absorption and linear elimination kinetics. In animal studies using a radiolabeled form of Motixafortide, approximately 80% of the radioactivity was recovered in the urine, with no parent drug detected, suggesting extensive metabolism.[1]

In humans, following a subcutaneous injection, the time to reach peak plasma concentration (Tmax) is approximately 0.25 to 1.17 hours.[2]

Table 1: Summary of Qualitative Pharmacokinetic Characteristics of this compound in Animal Models

| Parameter | Animal Model | Observation | Citation |

| Dose Proportionality | Rat | Pharmacokinetics are predominantly dose-proportional. | [3] |

| Absorption/Elimination Model | General (Subcutaneous) | Adequately described by a 3-compartment model with first-order absorption and linear elimination. | [2] |

| Metabolism | Animal (General) | Extensively metabolized, with no parent drug detected in urine in radiolabeled studies. | [1] |

| Excretion | Animal (General) | Approximately 80% of radioactivity from radiolabeled drug excreted in urine. | [1] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its antagonism of the CXCR4 receptor. The primary areas of investigation in animal models have been hematopoietic stem cell mobilization and anti-tumor activity.

Hematopoietic Stem Cell Mobilization

This compound has been shown to be a potent agent for mobilizing hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood. This effect is dose-dependent and can be synergistically enhanced when used in combination with Granulocyte-Colony Stimulating Factor (G-CSF).[3][4] Studies in mice have demonstrated that this compound is more potent than other CXCR4 antagonists, such as AMD3100 (Plerixafor), in mobilizing hematopoietic stem cells and progenitors.[5]

Table 2: Summary of Pharmacodynamic Effects of this compound on Hematopoietic Stem Cell Mobilization in Mice

| Effect | Animal Model | Key Findings | Citation |

| HSC Mobilization | Mouse | Induces rapid and robust mobilization of hematopoietic stem and progenitor cells within hours of administration in a dose-dependent manner. | [5] |

| Synergy with G-CSF | Mouse | Efficiently synergizes with G-CSF to enhance the mobilization of white blood cells and progenitors. | [4] |

| Comparative Potency | Mouse | Significantly more potent in mobilizing hematopoietic stem cells and progenitors into the blood compared to AMD3100, both with and without G-CSF. | [5] |

| Cell Lineage Mobilization | Mouse | Increases the number of monocytes, B cells, and T cells in the blood. | [4] |

Anti-Tumor Activity

This compound has demonstrated significant anti-tumor effects in various cancer models, particularly in hematological malignancies like multiple myeloma and leukemia. By blocking the SDF-1/CXCR4 axis, which is crucial for tumor cell trafficking, survival, and proliferation, this compound can inhibit tumor growth. In vivo studies using human acute myeloid leukemia and multiple myeloma xenograft models in mice have shown that subcutaneous injections of BKT140 (this compound) significantly reduce tumor growth in a dose-dependent manner.[2] Tumors from treated animals were smaller, had larger necrotic areas, and higher apoptotic scores.[2]

Table 3: Summary of Pharmacodynamic Effects of this compound on Tumor Growth

| Cancer Model | Animal Model | Key Findings | Citation |

| Acute Myeloid Leukemia Xenograft | Mouse (SCID) | Subcutaneous injections significantly reduced tumor growth in a dose-dependent manner. | [2] |

| Multiple Myeloma Xenograft | Mouse (SCID) | Subcutaneous injections significantly reduced tumor growth in a dose-dependent manner, resulting in smaller tumors with increased necrosis and apoptosis. | [2] |

Signaling Pathway and Mechanism of Action

This compound functions by competitively binding to the CXCR4 receptor, thereby preventing its interaction with its natural ligand, SDF-1. This blockade inhibits the downstream signaling cascades that are normally initiated by SDF-1 binding.

Caption: SDF-1/CXCR4 signaling pathway and this compound mechanism of action.

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving this compound are often proprietary. However, based on published literature, generalized methodologies for key experiments can be outlined.

Hematopoietic Stem Cell Mobilization in Mice

This experiment aims to quantify the mobilization of hematopoietic stem and progenitor cells from the bone marrow to the peripheral blood following treatment with this compound, with or without G-CSF.

Caption: Generalized workflow for a hematopoietic stem cell mobilization study in mice.

Human Multiple Myeloma Xenograft Model in Mice

This experiment evaluates the anti-tumor efficacy of this compound in a human multiple myeloma xenograft mouse model.

Caption: Generalized workflow for a multiple myeloma xenograft study in mice.

Application in Age-Related Macular Degeneration (AMD) Animal Models

While the SDF-1/CXCR4 axis is implicated in angiogenesis, a key process in the "wet" form of age-related macular degeneration (AMD), there is a notable lack of publicly available research on the specific use of this compound in established animal models of AMD, such as the laser-induced choroidal neovascularization (CNV) model or the sodium iodate-induced retinal degeneration model. These models are standard for investigating the pathogenesis of AMD and for testing novel therapeutic interventions.[5][6][7][8][9][10][11][12][13][14] Future research into the potential of this compound to inhibit pathological angiogenesis in the eye could be a promising area of investigation.

Conclusion

This compound is a potent and selective CXCR4 antagonist with well-documented pharmacodynamic effects in animal models, particularly in the mobilization of hematopoietic stem cells and the inhibition of tumor growth in hematological malignancies. While detailed quantitative pharmacokinetic data in these models remain limited in the public domain, qualitative descriptions indicate dose-proportionality in rats and extensive metabolism. The clear mechanism of action and strong preclinical efficacy have paved the way for its clinical development. Further research is warranted to explore its full therapeutic potential, including its application in other disease areas such as age-related macular degeneration where the SDF-1/CXCR4 axis is implicated. This guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical profile of this promising therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. liposomes.ca [liposomes.ca]

- 3. Advances in Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Iodate-Induced Retinal Degeneration - Experimentica [experimentica.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. ichorlifesciences.com [ichorlifesciences.com]

- 8. [PDF] Sodium iodate induced retinal degeneration: new insights from an old model | Semantic Scholar [semanticscholar.org]

- 9. Sodium iodate induced retinal degeneration: new insights from an old model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Mouse Model for Laser-induced Choroidal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for TN14003 in a Mouse Model of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract